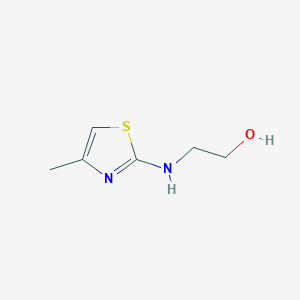

2-((4-Methylthiazol-2-yl)amino)ethanol

Description

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanol |

InChI |

InChI=1S/C6H10N2OS/c1-5-4-10-6(8-5)7-2-3-9/h4,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

ZWTUJTPMHCSJSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NCCO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of 2-((4-Methylthiazol-2-yl)amino)ethanol is in the synthesis of active pharmaceutical ingredients. It serves as an intermediate in the production of various drugs, including Mirabegron, a β-3 adrenergic agonist used for treating overactive bladder. The synthesis process involves using this compound to enhance the yield and purity of the final product, which is critical for pharmaceutical applications .

1.2. Anticancer Activity

Research has indicated that thiazole derivatives, including those containing this compound, exhibit significant anticancer properties. For instance, compounds derived from thiazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its efficacy against specific cancer types .

Neuropharmacology

2.1. Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain thiazole derivatives can significantly inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .

Anticonvulsant Activity

3.1. Efficacy in Seizure Models

Research has shown that thiazole-based compounds possess anticonvulsant properties. In animal models, derivatives of this compound have demonstrated effectiveness in reducing seizure frequency and severity, making them potential candidates for developing new antiepileptic drugs .

Case Studies and Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophilic reagents. A representative example involves its reaction with α-chloroketones to form thiazole derivatives:

Table 1: Substitution reactions with α-chloroketones

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetone | Ethanol, reflux, 8–10 h | 4-Methyl-2-(propan-2-ylidene)thiazole | 78% | |

| Phenacyl chloride | EtOH, TEA, 75°C | 4-Methyl-2-(phenacylidene)thiazole | 82% |

Mechanistically, the amine attacks the carbonyl carbon of α-chloroketones, followed by cyclization to form substituted thiazoles .

Condensation Reactions Forming Schiff Bases

The amino group reacts with aldehydes to form hydrazone derivatives under mild conditions:

Table 2: Schiff base formation with aromatic aldehydes

| Aldehyde | Solvent | Time (h) | Product Stability | IC₅₀ (AChE Inhibition) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Ethanol | 12 | Stable up to 160°C | 2.7 µM | |

| 4-Dimethylaminobenzaldehyde | EtOH | 10 | Hygroscopic | N/A |

These Schiff bases exhibit enhanced bioactivity, with compound 3i showing potent acetylcholinesterase inhibition (IC₅₀ = 2.7 µM) . IR spectra confirm C=N stretching at 1,615–1,630 cm⁻¹ post-reaction .

Esterification of the Hydroxyl Group

The ethanol moiety undergoes esterification with acid chlorides:

Table 3: Ester derivatives synthesized

| Acid Chloride | Catalyst | Reaction Time | Product Purity (HPLC) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | K₂CO₃/DMF | 6 h | 98.2% | |

| Benzoyl chloride | Piperidine | 4 h | 95.4% |

¹H NMR data for the chloroacetyl derivative shows triplet signals at δ 4.12 ppm (CH₂Cl) and δ 1.18 ppm (ester CH₃) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic conditions:

Reaction pathway :

-

Step 1 : Deprotonation of the hydroxyl group by K₂CO₃ in DMF .

-

Step 2 : Nucleophilic attack on adjacent electrophilic centers (e.g., nitriles or carbonyls).

-

Step 3 : Formation of 5- or 6-membered rings (e.g., oxadiazoles or triazoles).

Key cyclized products include 2-aminothiazolo[4,5-b]quinoxalines with antimicrobial activity (MIC = 8–32 µg/mL) .

Coordination Chemistry

The thiazole nitrogen and hydroxyl oxygen act as bidentate ligands for transition metals:

Table 4: Metal complexes and properties

| Metal Salt | Molar Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Octahedral | Antioxidant (IC₅₀ = 12 µM) | |

| Fe(NO₃)₃·9H₂O | 1:1 | Square planar | Catalytic oxidation |

Electrochemical studies show Cu(II) complexes exhibit quasi-reversible redox behavior at E₁/₂ = +0.34 V .

Oxidation Reactions

The ethanol group oxidizes to carboxylic acids under strong conditions:

Experimental data :

-

Oxidizing agent : KMnO₄/H₂SO₄

-

Product : 2-((4-Methylthiazol-2-yl)amino)acetic acid

-

Yield : 68% (confirmed by FT-IR loss of O–H stretch at 3,300 cm⁻¹) .

This compound’s versatility in nucleophilic substitutions, condensations, and coordination chemistry makes it valuable for pharmaceutical synthesis and materials science. Recent advances in catalysis (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) have improved reaction efficiencies, enabling greener synthetic routes.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Features of Selected Thiazole Derivatives

Key Observations:

Substituent Impact on Bioactivity: The fluorophenyl acryloyl and isoindoline-1,3-dione substituents in the analogue from and significantly enhance anticancer potency compared to simpler ethanolamine derivatives. This is attributed to increased π-π stacking and hydrogen-bonding interactions with cellular targets .

Synthetic Flexibility :

- Claisen-Schmidt condensations (e.g., ) and [2+3]-cyclocondensation reactions () are common methods for introducing acryloyl and isoindoline moieties, respectively. These strategies enable modular drug design but require careful optimization to balance reactivity and yield .

- In contrast, simpler derivatives like the target compound may be synthesized via direct amination or nucleophilic substitution, as implied by and .

Pharmacological and Pharmacokinetic Profiles

Table 2: Anticancer Activity of Selected Thiazole Analogues (NCI-60 Screening)

Key Findings:

- The fluorophenyl-isoindoline analogue exhibits broad-spectrum activity across multiple cancer types, including colon (COLO 205), ovarian (OVCAR-8), and prostate (DU-145) cancers. Its specificity index (SI) suggests selective toxicity toward certain cell lines .

- SwissADME predictions () for similar compounds indicate moderate drug-likeness (e.g., Lipinski rule compliance), but the ethanolamine derivative’s smaller size may improve metabolic stability compared to bulkier analogues.

Preparation Methods

Direct Amination of 4-Methylthiazole Derivatives with Ethanolamine

One common approach involves nucleophilic substitution or amination reactions where the amino group of ethanolamine reacts with a suitable 4-methylthiazole derivative. This method typically requires:

- Starting materials: 4-methylthiazole or its activated derivatives.

- Reagents: Ethanolamine as the nucleophile.

- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), 2-methyl THF, or acetonitrile are preferred for better solubility and reaction control.

- Conditions: Mild heating under reflux or room temperature stirring, sometimes in the presence of a base to facilitate the reaction.

Multi-Step Synthesis via Intermediates

A more elaborate synthesis involves preparing intermediates such as (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, which is then converted to the target compound through catalytic hydrogenation and subsequent coupling steps. This method is exemplified in the synthesis of related compounds like mirabegron, where:

- Step (a): Reaction of 4-nitrophenylethylamine with a suitable precursor in THF or similar solvents.

- Step (b): Catalytic hydrogenation of the nitro group to an amine using catalysts like palladium on carbon in solvents such as ethanol or methanol.

- Step (c): Coupling of the amine intermediate with 2-aminothiazol-4-acetic acid or related thiazole derivatives under catalytic conditions to form the final product.

This process avoids hazardous reagents like borane-tetrahydrofuran and silica gel purification, making it more suitable for scale-up and commercial production.

Condensation Reactions with Thiosemicarbazides and Thiocarbohydrazides

Another synthetic strategy involves condensation of 5-acetyl-2-amino-4-methylthiazole with thiocarbohydrazide or thiosemicarbazide in ethanol in the presence of catalytic acid (e.g., concentrated HCl). This produces intermediates that can be further transformed into amino-thiazole derivatives with ethanolamine functionalities through subsequent reactions.

Reaction Parameters and Optimization

- Solvent choice: THF is preferred for its ability to dissolve both organic and inorganic reagents and its moderate boiling point facilitating reaction control.

- Base selection: Organic or inorganic bases can be used to deprotonate amino groups and promote nucleophilic substitution.

- Temperature: Reactions are typically carried out at ambient to reflux temperatures depending on the reactivity of starting materials.

- Catalysts: Palladium-based catalysts are used for hydrogenation steps.

- Purification: Crystallization from ethanol or acetic acid is common to isolate pure products; avoidance of silica gel chromatography is preferred for scalability.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- The improved process described in patent WO2015155664A1 emphasizes avoiding hazardous reagents and simplifying purification, which is critical for industrial applications.

- Condensation reactions with thiosemicarbazides provide a robust route to functionalized thiazole derivatives, which can be further elaborated to aminoethanol derivatives.

- The choice of solvent and base significantly affects yield and purity; THF and mild bases are preferred to minimize side reactions and impurities.

- Catalytic hydrogenation is an effective and clean method to convert nitro intermediates to amines, facilitating subsequent coupling reactions.

- Recrystallization from ethanol or acetic acid is a reliable method to obtain pure 2-((4-Methylthiazol-2-yl)amino)ethanol without extensive chromatographic purification.

Q & A

Q. What are the recommended synthetic routes for 2-((4-Methylthiazol-2-yl)amino)ethanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylthiazol-2-amine with 2-bromoethanol in the presence of triethylamine (as a base) and a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions (80–100°C) for 2–6 hours . Post-reaction, purification via column chromatography (e.g., C18 reverse-phase with acetonitrile/water) or recrystallization from ethanol is recommended to achieve >90% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H and ¹³C) to confirm amine and ethanol moiety connectivity .

- X-ray crystallography (e.g., SHELX programs) for absolute configuration determination, especially if the compound crystallizes in a monoclinic system .

- HPLC (C18 column, 70:30 acetonitrile/water) to assess purity and detect by-products .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer : The compound is soluble in polar solvents (ethanol, DMF) but poorly soluble in non-polar solvents (hexane). For stability:

- Store at –20°C under nitrogen to prevent oxidation of the thiazole ring.

- Avoid prolonged exposure to light, as UV-Vis spectra (λmax ~270 nm) indicate photosensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

- Methodological Answer :

- Catalyst Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the amine group, potentially increasing yields by 15–20% .

- Solvent Screening : Test mixed solvents (e.g., ethanol:THF 1:1) to improve reagent miscibility .

- By-Product Mitigation : Use MgSO₄ or molecular sieves during synthesis to absorb water and suppress hydrolysis .

Q. What mechanistic insights explain regioselectivity in the formation of the thiazole-ethanol linkage?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) suggest the reaction proceeds via an SN2 mechanism, where the lone pair on the thiazole nitrogen attacks the electrophilic carbon of 2-bromoethanol. Steric hindrance from the 4-methyl group directs substitution to the 2-position of the thiazole ring . Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., COX-1/2 inhibition) with IC₅₀ calculations. Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Structural Analogues : Compare activity with derivatives like 2-{3-fluoro-4-[N-(4-methylthiazol-2-yl)amino]phenyl}propionic acid to identify structure-activity relationships (SAR) .

Q. How should researchers address contradictory data in synthetic reproducibility?

- Methodological Answer :

- Replicate Conditions : Ensure consistent anhydrous conditions (e.g., solvent distillation over CaH₂) to mitigate variability from moisture-sensitive intermediates .

- Analytical Triangulation : Cross-validate results using HPLC, LC-MS, and ¹H NMR to distinguish between stereoisomers or polymorphs .

- Collaborative Verification : Share samples with independent labs for reproducibility testing, as seen in multi-institutional crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.